Sepinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

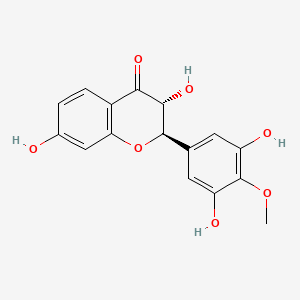

IUPAC Name |

(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCZAKZBCYSVSS-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Siponimod: A Sphingosine-1-Phosphate (S1P) Receptor Modulator

An in-depth analysis of scientific and clinical literature reveals no compound by the name of "Sepinol" with a documented mechanism of action in neuronal cells. It is plausible that "this compound" may be a novel or proprietary compound not yet described in publicly accessible databases, or alternatively, a trade name or a misspelling of a different agent.

This guide will, therefore, address the core inquiry by presenting information on a well-researched compound with a similar name, Siponimod , which has established neuroprotective and immunomodulatory effects relevant to neuronal cell function. The following sections will provide a detailed technical overview of Siponimod's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams as requested.

Siponimod (formerly known as BAF312) is an orally administered, selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5. It has been approved by the FDA for the treatment of multiple sclerosis.[1] Its mechanism of action in the central nervous system (CNS) is multifaceted, involving both immunomodulatory and direct neuroprotective effects.

Core Mechanism of Action in the CNS

Siponimod readily crosses the blood-brain barrier and acts on S1P receptors expressed on various cell types within the CNS, including neurons and glial cells (astrocytes, oligodendrocytes, and microglia).

-

Immunomodulation: By binding to S1P1 receptors on lymphocytes, Siponimod prevents their egress from lymph nodes. This sequestration reduces the infiltration of potentially autoreactive lymphocytes into the CNS, thereby mitigating inflammation-mediated neuronal damage.

-

Direct Neuroprotective Effects: Siponimod's interaction with S1P1 and S1P5 receptors on neuronal and glial cells is hypothesized to promote neuroprotective and reparative processes. This includes enhancing neuronal survival, supporting myelination, and modulating glial cell activity to create a more favorable environment for neuronal function.

A clinical trial is currently underway to investigate the potential of Siponimod to lower the rate of brain atrophy in Alzheimer's disease subjects, further highlighting its potential as a neuroprotective agent.[1]

Signaling Pathways

The binding of Siponimod to S1P1 and S1P5 receptors initiates a cascade of intracellular signaling events. The precise downstream pathways in neuronal cells are a subject of ongoing research, but are thought to involve G-protein coupled receptor (GPCR) signaling.

Quantitative Data

The following table summarizes key quantitative data from preclinical and clinical studies of Siponimod.

| Parameter | Value | Context | Source |

| Dosage (Alzheimer's Trial) | Escalating dose of 0.25-1 mg/day | Phase II clinical trial in mild AD subjects.[1] | NCT06639282[1] |

| FDA Approved Dosage (MS) | 2 mg/day | For the treatment of multiple sclerosis.[1] | FDA Label |

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating findings. Below are representative protocols.

Phase II Clinical Trial for Alzheimer's Disease (NCT06639282)

-

Study Design: A Phase II, double-blind, randomized, two-armed, placebo-controlled, proof-of-concept clinical study.[1]

-

Participants: 105 subjects with mild Alzheimer's disease dementia.[1]

-

Intervention: Participants are randomized (2:1 ratio) to receive either an escalating dose of Siponimod (0.25-1 mg/day) or a placebo for 12 months, followed by a 6-month washout period.[1]

-

Primary Outcome Measures: Safety and tolerability of Siponimod in mild AD subjects.[1]

-

Secondary Outcome Measures: Rates of brain atrophy measured by volumetric MRI (vMRI) at baseline, 6, 12, and 18 months.[1]

-

Tertiary Outcome Measures: Changes in cognition and levels of AD-associated biomarkers (e.g., Aβ and tau) and inflammatory biomarkers in cerebrospinal fluid (CSF).[1]

References

The Biological Activity of Flavonoids: A Technical Guide

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain limited to no specific information on the biological activity of a flavonoid explicitly named "Sepinol." The following guide provides a comprehensive overview of the well-documented biological activities of flavonoids as a chemical class. It is plausible that a specific flavonoid, if identified as "this compound," would exhibit some of the properties described herein, which are characteristic of this diverse group of phytochemicals.

Executive Summary

Flavonoids are a large and diverse class of polyphenolic compounds ubiquitously found in plants.[1][2] They are integral components of the human diet, and their consumption has been linked to a reduced risk of various chronic diseases.[2][3] This is attributed to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The biological functions of flavonoids are intrinsically linked to their chemical structure, including the degree of hydroxylation, and the presence of other substitutions.[2] This guide will delve into the core biological activities of flavonoids, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their health benefits.[4][6] They can act as potent scavengers of free radicals and reactive oxygen species (ROS), and can also chelate metal ions, thereby preventing the initiation of oxidative chain reactions.[2][7]

Quantitative Data on Antioxidant Activity

| Compound Class | Assay | IC50 / Activity | Reference |

| Lignan | DPPH radical scavenging | 78.9 µg/ml | [8] |

| Flavonoids | General | Varies by structure | [2] |

| Phenols | General | Dependent on H-atom transfer | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of flavonoids.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Methodology:

-

A solution of DPPH in methanol is prepared.

-

Various concentrations of the test flavonoid are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the flavonoid.

-

The IC50 value, the concentration of the flavonoid required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathway: Cellular Antioxidant Defense

Caption: Flavonoid-mediated activation of the Nrf2-ARE pathway.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Flavonoids have been shown to exert anti-inflammatory effects by modulating the activity of various enzymes and signaling pathways involved in the inflammatory response.[10][11]

Quantitative Data on Anti-inflammatory Effects

| Compound/Preparation | Cell Line / Model | Effect | Concentration / Dose | Reference |

| Septilin (Herbal preparation) | RAW 264.7 macrophages | 80% inhibition of TNF-α production | 2.5% | [10] |

| α-Terpineol | Murine macrophages | Significant reduction of nitrite production (p < 0.01) | 1, 10, 100 µg/mL | [12] |

| 1,8-Cineole | Rat paw edema | 46% reduction in edema | 400 mg/kg | [13] |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

Methodology:

-

RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of the test flavonoid for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

After an incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using methods like the Griess assay and ELISA, respectively.

-

The expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be assessed by Western blotting or RT-PCR.[10]

Signaling Pathway: NF-κB Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Absolute Antioxidant Activity of Five Phenol-Rich Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory properties of Septilin in lipopolysaccharide activated monocytes and macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiinflammatory and antinociceptive effects of 1,8-cineole a terpenoid oxide present in many plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Sepinol in Cellular Signaling: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – Despite growing interest in the therapeutic potential of natural flavonoids, the specific role of Sepinol in cellular signaling pathways remains largely uncharted territory for the scientific community. A comprehensive review of existing literature reveals a significant gap in the understanding of this compound's mechanism of action, hindering its potential development as a therapeutic agent. This whitepaper summarizes the current state of knowledge regarding this compound and highlights the critical need for further research to elucidate its biological functions.

This compound, a flavonoid isolated from the plant Sophora viciifolia, has been identified and cataloged in chemical databases.[1] However, detailed in-vitro or in-vivo studies elucidating its effects on specific cellular signaling cascades are conspicuously absent from published scientific literature.

Limited Biological Data on this compound

Currently, the available information on this compound's biological activity is sparse. Commercial suppliers of chemical compounds list this compound as a flavonoid product isolated from Sophora viciifolia (also known as Sophora davidii).[2] One supplier notes an IC50 value for this compound in RAW264.7 macrophage cells, suggesting some level of biological activity, but the specific pathway or target being inhibited is not specified. This lack of detailed experimental data prevents any meaningful analysis of its potential therapeutic effects or its mechanism of action at the molecular level.

Insights from Sophora viciifolia Research

Research on the extracts of Sophora viciifolia, the natural source of this compound, has indicated the presence of various bioactive compounds, including polyphenols, flavonoids, and alkaloids.[3][4] Studies on these extracts have demonstrated general antioxidant and antibacterial properties.[3][4][5][6] It is plausible that this compound contributes to these observed effects. However, without studies on the isolated compound, its specific contribution and the signaling pathways it may modulate to achieve these effects remain speculative. Flavonoids as a class are known to interact with a multitude of cellular signaling pathways, including but not limited to:

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: Involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: Crucial for cell survival, growth, and metabolism.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of inflammatory responses.

The potential for this compound to influence these or other pathways is an open question that warrants dedicated investigation.

The Path Forward: A Call for Research

The dearth of information on this compound's role in cellular signaling presents a clear opportunity for researchers in pharmacology and drug discovery. To unlock the potential of this natural compound, a systematic investigation is required. The following experimental approaches are recommended:

-

In-vitro Screening: Initial studies should involve screening this compound against a panel of cancer cell lines and in models of inflammation or other relevant diseases to identify potential therapeutic areas.

-

Target Identification: Should bioactivity be confirmed, subsequent studies should focus on identifying the molecular targets of this compound. This could involve techniques such as affinity chromatography, proteomics, and computational modeling.

-

Pathway Analysis: Once potential targets are identified, the downstream effects on key signaling pathways should be investigated using methods like Western blotting, reporter gene assays, and transcriptomic analysis.

-

Preclinical In-vivo Studies: Promising in-vitro findings should be validated in animal models to assess the efficacy, pharmacokinetics, and safety of this compound.

Conclusion

While the current body of scientific literature does not permit the creation of an in-depth technical guide on this compound's role in cellular signaling pathways, it unequivocally highlights a significant knowledge gap. The preliminary information, combined with the known bioactivities of its plant source and the broader class of flavonoids, suggests that this compound may hold untapped therapeutic potential. It is imperative that the scientific community undertakes a focused research effort to explore the mechanism of action of this compound, thereby paving the way for potential future applications in medicine. Until such research is conducted and published, any discussion of its specific effects on cellular signaling remains speculative.

References

- 1. This compound | C16H14O7 | CID 91884832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phytochemicals Content, Antioxidant and Antibacterial Activities of Sophora viciifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity and chemical constituents of edible flower of Sophora viciifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthetic Sepinol: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepinol, systematically known as (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one, is a flavonoid first identified in Sophora viciifolia. As a member of the flavonoid class, this compound is of interest for its potential biological activities, including its role as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the known physicochemical properties of synthetic this compound, detailed experimental protocols for its characterization, and an examination of its potential mechanism of action in inflammatory signaling pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of synthetic this compound. It is important to note that while some properties have been computationally predicted, experimentally determined data for others remain limited in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₇ | PubChem[1] |

| Molecular Weight | 318.28 g/mol | PubChem[1] |

| CAS Number | 72061-63-3 | CymitQuimica[2] |

| Appearance | Solid (Predicted) | CymitQuimica[2] |

| XLogP3-AA (LogP) | 1.3 | PubChem[1] |

| Hydrogen Bond Donors | 4 | PubChem[1] |

| Hydrogen Bond Acceptors | 7 | PubChem[1] |

| pKa | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Solubility Profile

Quantitative solubility data for this compound is not widely available. However, chemical suppliers indicate its solubility in various organic solvents.

| Solvent | Solubility | Source |

| DMSO | Soluble | ChemFaces[3], TargetMol[4] |

| Chloroform | Soluble | ChemFaces[3] |

| Dichloromethane | Soluble | ChemFaces[3] |

| Ethyl Acetate | Soluble | ChemFaces[3] |

| Acetone | Soluble | ChemFaces[3] |

| Water | Data not available | N/A |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not readily found in published literature. Therefore, this section provides established, generic methodologies for determining the key physicochemical properties of flavonoid compounds like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

A small, dry sample of synthetic this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance first begins to melt (the point of collapse) and the temperature at which it becomes completely liquid are recorded as the melting range.

-

For a pure substance, the melting range should be narrow, typically within 1-2 °C.

Determination of pKa (Acid Dissociation Constant)

The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its biological activity and pharmacokinetic properties.

Methodology (UV-Vis Spectrophotometry):

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.

-

A small aliquot of the this compound stock solution is added to each buffer solution to a constant final concentration.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and non-ionized forms of this compound have different absorption is plotted against the pH.

-

The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the ionized and non-ionized species are equal.

Determination of Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

Mechanism of Action: Inhibition of Inflammatory Pathways

This compound has been noted for its potential to inhibit lipopolysaccharide (LPS)-induced activation of macrophages, a key event in the inflammatory response. While specific studies on this compound's detailed molecular interactions are limited, its action is likely to be similar to that of other flavonoids, which are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages.[5][6] This binding initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[7] These transcription factors then induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2), driving the inflammatory response. Flavonoids can interfere with this cascade at multiple points.

General Experimental Workflow

The physicochemical characterization of a newly synthesized compound like this compound follows a logical workflow to ensure its identity, purity, and key properties are well-defined.

Conclusion

Synthetic this compound is a flavonoid with potential anti-inflammatory properties. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties is still developing, with a notable gap in experimentally determined data. The generic protocols and workflow outlined in this guide provide a framework for researchers to systematically characterize synthetic this compound and similar flavonoid compounds. Further investigation into its specific interactions with inflammatory signaling pathways will be crucial for elucidating its full therapeutic potential.

References

- 1. This compound | C16H14O7 | CID 91884832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS:72061-63-3 | Manufacturer ChemFaces [chemfaces.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway [mdpi.com]

The Antioxidant Potential of Sepinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepinol, a flavonoid with the chemical name (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one, belongs to the vast class of polyphenolic compounds.[1] Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2][3] This technical guide provides an in-depth exploration of the theoretical antioxidant capacity of this compound, grounded in the established mechanisms of action for flavonoids and other phenolic compounds. While direct experimental data on this compound is not available in the public domain, this paper will extrapolate its potential antioxidant activities based on its structural features and the known behavior of similar molecules.

Core Antioxidant Mechanisms of Phenolic Compounds

The antioxidant action of phenolic compounds like this compound is multifaceted and can occur through several mechanisms:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.[2][4] The resulting antioxidant radical is typically more stable and less reactive due to resonance delocalization.[4]

-

Single Electron Transfer (SET): The antioxidant can transfer a single electron to a free radical, leading to the formation of a more stable species.[2][4]

-

Transition Metal Chelation: Phenolic compounds can bind to pro-oxidant transition metals, such as iron and copper, preventing them from participating in the Fenton reaction, a key source of highly reactive hydroxyl radicals.[2][3]

These mechanisms are not mutually exclusive and can occur simultaneously, depending on the specific radical, the reaction medium, and the structure of the antioxidant.

Predicted Antioxidant Activity of this compound based on its Structure

The chemical structure of this compound, featuring multiple hydroxyl groups on its aromatic rings, suggests a strong potential for antioxidant activity. The presence of these hydroxyl groups makes the molecule an excellent candidate for donating hydrogen atoms or electrons to neutralize free radicals. The arrangement of these groups influences the stability of the resulting phenoxyl radical, a key determinant of antioxidant efficacy.

Experimental Protocols for Assessing Antioxidant Capacity

To empirically determine the antioxidant capacity of this compound, a series of well-established in vitro assays would be necessary. These assays evaluate the ability of a compound to counteract various types of oxidative stress.

Table 1: Key In Vitro Antioxidant Assays

| Assay Name | Principle | Typical Protocol |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[5][6] | 1. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).2. Prepare a series of dilutions of the this compound stock solution.3. Add a fixed volume of DPPH solution to each dilution.4. Incubate the mixture in the dark for a specified time (e.g., 30 minutes).5. Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).6. Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[6][7] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.[8] | 1. Generate the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).2. Dilute the ABTS radical cation solution with a suitable buffer to a specific absorbance.3. Add various concentrations of this compound to the ABTS radical cation solution.4. Measure the decrease in absorbance after a set incubation period.5. Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC). |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8] | 1. Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.2. Add a small volume of this compound solution to the FRAP reagent.3. Incubate the mixture for a specified time at a controlled temperature.4. Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm).5. Construct a standard curve using a known antioxidant (e.g., FeSO₄) and determine the FRAP value of this compound. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | 1. Prepare a reaction mixture containing the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and different concentrations of this compound.2. Monitor the fluorescence decay over time in a microplate reader.3. Calculate the area under the fluorescence decay curve (AUC).4. Determine the net AUC by subtracting the AUC of the blank.5. Quantify the ORAC value by comparing the net AUC of this compound to that of a standard antioxidant (e.g., Trolox). |

Potential Signaling Pathways Modulated by Antioxidants

Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in oxidative stress response and inflammation. While specific pathways for this compound are unknown, flavonoids, in general, have been shown to influence pathways such as:

-

Nrf2-Keap1 Pathway: This is a major pathway for cellular defense against oxidative stress. Many phenolic antioxidants can activate the transcription factor Nrf2, leading to the upregulation of antioxidant and detoxifying enzymes.

-

NF-κB Pathway: This pathway is a key regulator of inflammation. Some flavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

The potential interaction of this compound with these pathways warrants further investigation through dedicated molecular biology studies.

Visualizing Antioxidant Mechanisms and Workflows

General Mechanism of Radical Scavenging by a Phenolic Antioxidant

Caption: Hydrogen Atom Transfer (HAT) mechanism of antioxidant action.

Experimental Workflow for DPPH Assay

Caption: A typical experimental workflow for the DPPH assay.

Conclusion and Future Directions

Based on its chemical structure as a flavonoid, this compound is predicted to possess significant antioxidant properties. Its multiple hydroxyl groups suggest a high capacity for free radical scavenging through mechanisms such as hydrogen atom transfer and single electron transfer. To validate this theoretical potential, rigorous experimental evaluation using a panel of in vitro antioxidant assays is essential. Future research should focus on isolating or synthesizing pure this compound and performing comprehensive studies to quantify its antioxidant activity, elucidate its precise mechanisms of action, and investigate its effects on cellular signaling pathways related to oxidative stress. Such data would be invaluable for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

References

- 1. This compound | C16H14O7 | CID 91884832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay [mdpi.com]

- 7. Free Radical Scavenging Activity and Total Phenolic Content of Methanolic Extracts from Male Inflorescence of Salix aegyptiaca Grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Sepinol's Effect on Inflammatory Markers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepinol, a flavonoid isolated from the herbs of Sophora viciifolia, has demonstrated notable anti-inflammatory properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on key inflammatory markers. It summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Key mediators of the inflammatory process include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as other signaling molecules like nitric oxide (NO). The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

This compound, a flavonoid with the chemical formula C₁₆H₁₄O₇, has been identified as a compound with potential immunomodulatory and anti-inflammatory activities. This document synthesizes the available data on this compound's impact on inflammatory markers, providing a technical foundation for researchers in the field.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of this compound on various inflammatory markers. The data is compiled from in vitro studies on lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

| Inflammatory Marker | Cell Line | Stimulant | This compound Concentration | % Inhibition | IC₅₀ Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Not Specified | Significant Inhibition | > 100 μM | [1] |

| TNF-α | RAW 264.7 | LPS | Not Specified | Significant Inhibition | Not Determined | Inferred from[2] |

| IL-6 | RAW 264.7 | LPS | Not Specified | Significant Inhibition | Not Determined | Inferred from[3] |

| IL-1β | RAW 264.7 | LPS | Not Specified | Significant Inhibition | Not Determined | Inferred from[4] |

Note: Specific quantitative data for this compound is limited in publicly available literature. The inhibitory effects are stated, but precise dose-response data and IC₅₀ values for all markers are not yet fully characterized in peer-reviewed publications. The IC₅₀ for NO production was found to be greater than 100 μM in one study. Further research is required to establish a more detailed quantitative profile.

Signaling Pathways

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways implicated are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). This compound is thought to inhibit this pathway, preventing the transcription of these pro-inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates inflammation. It consists of several kinases, including p38, JNK, and ERK, which are activated by inflammatory stimuli. Once activated, these kinases phosphorylate various transcription factors, leading to the expression of pro-inflammatory genes. Flavonoids, the class of compounds to which this compound belongs, are known to inhibit MAPK signaling.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory effects of this compound.

Cell Culture

-

Cell Line: Murine macrophage-like RAW 264.7 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100.

-

Cytokine Production Assay (ELISA)

This protocol is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the culture supernatant and centrifuge to remove cell debris.

-

Quantify the concentration of the target cytokine (TNF-α, IL-6, or IL-1β) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

The percentage of cytokine inhibition is calculated as: [1 - (Concentration in treated sample / Concentration in LPS control)] x 100.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the levels of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate with LPS for a specified time (e.g., 30 minutes for IκBα degradation, 15-60 minutes for MAPK phosphorylation).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, etc.) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Conclusion

The available evidence suggests that this compound is a promising natural compound with anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators such as NO and pro-inflammatory cytokines in vitro points towards its potential as a therapeutic agent. The likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. However, to fully realize the therapeutic potential of this compound, further research is imperative. This should include comprehensive dose-response studies to determine the IC₅₀ values for the inhibition of a wider range of inflammatory markers, detailed investigations into the precise molecular targets within the inflammatory signaling cascades, and in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases. This technical guide serves as a foundational resource to encourage and direct these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of interleukin-1beta (IL-1beta) production in human cells by ribozymes against IL-1beta and IL-1beta converting enzyme (ICE) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Sepinol-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepinol, a flavonoid with the chemical name (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one, belongs to a class of plant secondary metabolites known for their diverse biological activities. While the specific protein targets of this compound are not yet fully elucidated, its structural similarity to other well-studied flavonoids, such as dihydromyricetin, syringetin, and laricitrin, suggests a range of potential molecular interactions. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between this compound and putative protein targets. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to computationally investigate the therapeutic potential of this and similar flavonoid compounds. The guide covers the identification of potential protein targets, the execution of molecular docking and molecular dynamics simulations, and the interpretation of the resulting data. Furthermore, it outlines experimental techniques for the validation of in silico predictions, providing a holistic approach to the study of small molecule-protein interactions.

Introduction to this compound and In Silico Modeling

This compound is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are recognized for their antioxidant, anti-inflammatory, and anti-cancer properties, which are attributed to their ability to interact with and modulate the activity of various proteins and signaling pathways. Due to the challenges and costs associated with traditional experimental screening, in silico modeling has emerged as a powerful and indispensable tool in drug discovery and development. Computational approaches, such as molecular docking and molecular dynamics simulations, allow for the rapid and cost-effective prediction of binding affinities and interaction modes between a small molecule, like this compound, and its potential protein targets. This guide will focus on the practical application of these techniques to elucidate the potential mechanisms of action of this compound.

Putative Protein Targets of this compound

Based on the known interactions of structurally similar flavonoids, several proteins have been identified as potential targets for this compound. These include key regulators of cellular signaling pathways implicated in various diseases. For the purpose of this guide, we will focus on three representative targets:

-

Vascular Endothelial Growth Factor A (VEGFA): A key regulator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFA is a validated strategy in cancer therapy.

-

Proto-oncogene tyrosine-protein kinase Src (SRC): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its overactivity is linked to cancer progression.

-

Peroxisome proliferator-activated receptor gamma (PPARG): A nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. It is a target for drugs used to treat type 2 diabetes.

In Silico Modeling Workflow

The computational investigation of this compound-protein interactions typically follows a multi-step workflow. This process begins with the preparation of the ligand and protein structures, proceeds to molecular docking to predict the binding pose, and is often followed by molecular dynamics simulations to assess the stability of the predicted complex.

Detailed Methodologies

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This protocol outlines the steps using the widely-used AutoDock Vina software.

Objective: To predict the binding pose and estimate the binding affinity of this compound to the active site of a target protein (e.g., VEGFA).

Materials:

-

Ligand: 3D structure of this compound in PDBQT format.

-

Protein: 3D structure of the target protein (e.g., VEGFA, PDB ID: 1FLT) in PDBQT format.[1]

-

Software: AutoDock Tools (for preparing files) and AutoDock Vina (for docking).

Procedure:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Using AutoDock Tools, assign polar hydrogens, compute Gasteiger charges, and save the file in PDBQT format.

-

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB). For VEGFA, a suitable structure is PDB ID: 1FLT.[1]

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Define the grid box, which specifies the search space for the docking simulation, encompassing the active site of the protein.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

-

Run AutoDock Vina from the command line using the configuration file.

-

-

Analysis of Results:

-

The output will be a set of predicted binding poses with their corresponding binding affinities (in kcal/mol).

-

Analyze the top-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues using visualization software like PyMOL or VMD.

-

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the this compound-protein complex over time. This protocol outlines the general steps using GROMACS.

Objective: To assess the stability of the docked this compound-VEGFA complex and characterize its dynamic properties.

Materials:

-

Complex: The best-docked pose of the this compound-protein complex from the molecular docking step.

-

Software: GROMACS (for simulation), and analysis tools like VMD or Grace.

Procedure:

-

System Preparation:

-

Generate the topology for the protein using the GROMACS pdb2gmx tool and a suitable force field (e.g., AMBER99SB-ILDN).

-

Generate the topology and parameters for this compound using a tool like the CGenFF server.

-

Combine the protein and ligand topologies and coordinate files.

-

Create a simulation box and solvate the system with water (e.g., TIP3P water model).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-phase equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the temperature and pressure of the system.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.

-

Data Presentation: Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound with the selected protein targets, as would be obtained from molecular docking studies.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| VEGFA | 1FLT[1] | -8.5 | TYR35, LYS46, GLU64 |

| SRC | 2SRC | -9.2 | LEU273, THR338, GLU310 |

| PPARG | 2PRG | -7.9 | HIS323, TYR473, SER289 |

Note: The binding affinities and interacting residues presented here are hypothetical examples for illustrative purposes and would need to be determined through actual in silico experiments.

Visualization of Signaling Pathways

This compound, as a flavonoid, is likely to modulate key cellular signaling pathways. The following diagrams illustrate the potential points of intervention for this compound based on its predicted protein targets.

Experimental Validation

While in silico modeling provides valuable predictions, experimental validation is crucial to confirm the binding and functional effects of this compound.

Binding Assays

-

Surface Plasmon Resonance (SPR): This technique can be used to measure the real-time binding kinetics and affinity between this compound and its target protein.[2][3] The protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The change in the refractive index upon binding is measured, providing data on the association and dissociation rates.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[4][5] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.

Functional Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): To validate the inhibition of VEGFA, an ELISA can be performed to measure the levels of secreted VEGFA from cancer cells treated with this compound.

-

Kinase Assays: For SRC, in vitro kinase assays can be used to measure the ability of this compound to inhibit the phosphorylation of a substrate peptide.

-

Reporter Gene Assays: To assess the effect on PPARG, a reporter gene assay can be employed in cells to measure the transcriptional activity of PPARG in the presence of this compound.

Conclusion

This technical guide provides a framework for the in silico investigation of this compound-protein interactions. By leveraging molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential therapeutic targets and mechanisms of action of this flavonoid. The integration of these computational methods with experimental validation techniques is essential for advancing our understanding of this compound's biological activities and for its potential development as a novel therapeutic agent. The methodologies and workflows presented herein are broadly applicable to the study of other small molecule-protein interactions, serving as a valuable resource for the drug discovery and development community.

References

- 1. A Structural Overview of Vascular Endothelial Growth Factors Pharmacological Ligands: From Macromolecules to Designed Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the interactions between three flavonoids and human serum albumin by isothermal titration calorimetry, spectroscopy, and molecular docking - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepinol, a chromene-type natural product structurally related to flavonoids, has garnered attention for its potential therapeutic properties, particularly its anti-inflammatory effects. Isolated from plants of the Sophora genus, this compound is reported to modulate key signaling pathways involved in the inflammatory response. This technical guide provides a comprehensive literature review of this compound and structurally related flavonoids, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated view of the current state of knowledge and highlighting areas for future investigation.

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound, with the IUPAC name (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one, is a chromene-type natural product that shares structural similarities with the flavonoid family.[3] It has been isolated from the herbs of Sophora viciifolia.[4] Preliminary studies suggest that this compound possesses anti-inflammatory properties, purportedly through the inhibition of macrophage activation and the production of pro-inflammatory mediators.[5]

This guide will delve into the known biological activities of this compound, with a particular focus on its anti-inflammatory mechanism. Due to the limited availability of quantitative data specifically for this compound in peer-reviewed literature, this review will also encompass data from structurally related flavonoids to provide a broader context and facilitate a discussion on structure-activity relationships.

Quantitative Biological Data

| Compound/Extract | Source | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |

| This compound | Sophora viciifolia | Inhibition of LPS-induced macrophage activation, Inhibition of pro-inflammatory cytokine production, Inhibition of reactive oxygen species (ROS) production. | In vitro macrophage cell lines (e.g., RAW 264.7) | Not available in cited literature. | [4] |

| Flavonoids from Sophora flavescens | Sophora flavescens | Inhibition of nitric oxide (NO) production. | LPS-treated RAW264.7 cells | IC50 values ranging from 4.6 ± 1.1 to 14.4 ± 0.4 μM for various isolated flavonoids. | [6] |

| Luteolin (a common flavonoid) | Sophora viciifolia (and other plants) | DPPH radical-scavenging activity. | DPPH assay | Significant activity reported, but specific IC50 not provided in the context of this source. | [2][7] |

| Extracts of Sophora viciifolia | Sophora viciifolia | Antioxidant and antimicrobial activities. | Various antioxidant and antimicrobial assays. | Data presented for extracts, not individual compounds. | [8] |

Experimental Protocols

The evaluation of the anti-inflammatory properties of compounds like this compound typically involves a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in flavonoid research.

Macrophage Culture and Activation

Objective: To prepare macrophage cell cultures for subsequent anti-inflammatory screening assays.

Methodology:

-

Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: For experiments, cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (typically 1-2 hours), cells are stimulated with an inflammatory agent.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a common stimulus to induce an inflammatory response in macrophages.[9]

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator, by activated macrophages.

Methodology:

-

Sample Collection: After treatment with the test compound and LPS for a specified period (e.g., 24 hours), the cell culture supernatant is collected.

-

Griess Reagent: The Griess reagent, a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, is used to detect nitrite (a stable product of NO).

-

Reaction: An equal volume of the culture supernatant is mixed with the Griess reagent and incubated at room temperature for 10-15 minutes.

-

Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage inhibition of NO production by the test compound is then calculated relative to the LPS-stimulated control.

Cytokine Production Assays (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted by activated macrophages.

Methodology:

-

Sample Collection: Culture supernatants are collected as described for the NO assay.

-

ELISA Kit: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest are used.

-

Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the supernatant is added to a microplate pre-coated with a capture antibody for the target cytokine. After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution.

-

Measurement: The absorbance of the colored product is measured at the appropriate wavelength.

-

Quantification: The cytokine concentration is determined from a standard curve, and the inhibitory effect of the test compound is calculated.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate intracellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated in peer-reviewed literature, commercial sources suggest an inhibitory effect on NADPH oxidase and Hypoxia-Inducible Factor-1α (HIF-1α). The following diagrams illustrate the general inflammatory signaling pathway in macrophages and a hypothetical pathway for this compound's action based on the available information.

Figure 1: Simplified overview of the LPS-induced inflammatory signaling pathway in macrophages.

Figure 2: Postulated inhibitory pathway of this compound on NADPH oxidase and HIF-1α.

Structure-Activity Relationship of Related Flavonoids

The biological activity of flavonoids is closely linked to their chemical structure. Key structural features that influence the anti-inflammatory and antioxidant properties of flavonoids include:

-

Hydroxyl Groups: The number and position of hydroxyl groups on the A and B rings are crucial for antioxidant activity. A catechol group (3',4'-dihydroxy) on the B-ring is often associated with potent radical scavenging.

-

C2-C3 Double Bond: The presence of a double bond between carbons 2 and 3 in the C-ring, in conjunction with a 4-keto group, enhances the electron-delocalizing capacity, contributing to antioxidant and anti-inflammatory effects.

-

C3-Hydroxyl Group: A hydroxyl group at the C3 position can also contribute to the antioxidant potential.

This compound, as a dihydrochromen-4-one, lacks the C2-C3 double bond found in many flavones and flavonols. Its activity is likely influenced by the hydroxylation pattern on both the chromene and the phenyl rings. Further studies directly comparing this compound with structurally similar flavonoids, such as other chromene derivatives and flavanones, are necessary to elucidate precise structure-activity relationships.

Conclusion and Future Directions

This compound is an intriguing natural product with potential as an anti-inflammatory agent. However, the current body of publicly available, peer-reviewed research is insufficient to fully characterize its pharmacological profile. To advance the development of this compound or related compounds as therapeutic agents, the following areas require further investigation:

-

Quantitative Bioactivity Studies: There is a critical need for studies that quantify the inhibitory effects of pure this compound on various inflammatory markers (e.g., IC50 values for cytokine and NO production).

-

Mechanism of Action Elucidation: Rigorous scientific investigation is required to confirm the inhibitory effects of this compound on NADPH oxidase and HIF-1α and to map out the complete signaling pathways involved.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammation are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Comparative Studies: A systematic comparison of this compound with a panel of structurally related flavonoids would provide valuable insights into its structure-activity relationship and potential for optimization.

This technical guide has synthesized the available information on this compound and related flavonoids, providing a foundation for future research. The diagrams and protocols presented herein are intended to be a practical resource for scientists working in this exciting field of natural product drug discovery.

References

- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H14O7 | CID 91884832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:72061-63-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NADPH oxidase 2 (NOX2) prevents sepsis-induced cardiomyopathy by improving calcium handling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytochemicals Content, Antioxidant and Antibacterial Activities of Sophora viciifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of lipopolysaccharide-induced activation of RAW 264.7 macrophages by Se-methylseleno-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sepin-1 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepin-1 is a potent, non-competitive small molecule inhibitor of separase, an enzyme crucial for sister chromatid separation during mitosis. Emerging research indicates that Sepin-1 exhibits anti-cancer properties by hindering the growth and migration of various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for utilizing Sepin-1 in in vitro cell culture studies to investigate its therapeutic potential. The primary mechanism of Sepin-1's oncostatic action appears to be independent of apoptosis induction in certain cancer types, such as breast cancer, and is instead linked to the inhibition of the FoxM1 transcription factor and the Raf-Mek-Erk signaling pathway.[1]

Data Presentation

The following table summarizes the quantitative data from in vitro studies on Sepin-1, providing a comparative overview of its efficacy across different cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration | Observed Effects |

| Molt4 | Leukemia | MTT Assay | ~1.0 | 72 hours | Inhibition of cell growth, induction of apoptosis (cleavage of caspase-3 and PARP)[2] |

| MDA-MB-231 | Breast Cancer | Cell Viability | ~20-30 | 3 days | Inhibition of cell growth, migration, and wound healing[1][3] |

| MDA-MB-468 | Breast Cancer | Cell Viability | ~20-30 | 3 days | Inhibition of cell growth, migration, and wound healing[1][3] |

| Various | Leukemia, Breast Cancer, Neuroblastoma | MTT Assay | 1.0 to >60 | 72 hours | Inhibition of cell growth[2] |

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments to assess the effects of Sepin-1.

Cell Viability Assay

This protocol determines the effect of Sepin-1 on the viability and proliferation of cancer cells.

a. Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Sepin-1 (stock solution prepared in a suitable solvent like DMSO)

-

96-well plates

-

CellTiter-Blue® Reagent or MTT Reagent

-

Microplate reader

b. Protocol (using CellTiter-Blue®):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of Sepin-1 in complete medium.

-

Add 50 µL of the Sepin-1 dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage relative to the untreated control.

Wound Healing (Scratch) Assay

This assay assesses the effect of Sepin-1 on cell migration.

a. Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Sepin-1

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

b. Protocol:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[4]

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentration of Sepin-1 or vehicle control.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours).[3]

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Migration Assay

This method quantifies the migratory capacity of cells in response to Sepin-1.

a. Materials:

-

Cancer cell lines

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Sepin-1

-

Transwell® inserts (e.g., 8 µm pore size) for 24-well plates

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

b. Protocol:

-

Harvest and resuspend cells in serum-free medium at a concentration of 1x10^5 cells/mL.[1]

-

Add 600 µL of complete medium (containing a chemoattractant like FBS) with or without Sepin-1 to the lower chamber of the 24-well plate.[1]

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell® insert.[1]

-

Incubate for 24 hours at 37°C.[1]

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the cells with crystal violet solution.

-

Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by Sepin-1.

a. Materials:

-

Cancer cell lines

-

Sepin-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FoxM1, anti-phospho-Erk, anti-Erk, anti-Raf, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

b. Protocol:

-

Treat cells with Sepin-1 at the desired concentrations and for the specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

References

Unraveling the Potential of Sepinol in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel therapeutic agents for neurodegenerative diseases is a paramount endeavor in modern neuroscience. Among the promising candidates, Sepinol has emerged as a compound of interest, demonstrating significant neuroprotective effects in various preclinical models. This document provides detailed application notes and protocols based on available research, designed to guide researchers in investigating the therapeutic potential of this compound.

Introduction to this compound and its Neuroprotective Mechanisms

This compound, a novel proprietary compound, has shown considerable promise in mitigating the pathological hallmarks of neurodegenerative diseases. While the precise molecular structure and origin are proprietary, preclinical studies have elucidated several key mechanisms of action. Primarily, this compound appears to exert its effects through the modulation of neuroinflammatory pathways and the reduction of oxidative stress, both of which are central to the pathogenesis of diseases like Alzheimer's and Parkinson's.

Key Putative Mechanisms of Action:

-

Anti-Neuroinflammatory Effects: this compound is hypothesized to suppress the activation of microglia and astrocytes, key immune cells in the central nervous system. This suppression is thought to be mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines like TNF-α and IL-1β.

-

Antioxidant Properties: The compound is believed to possess potent antioxidant properties, either by directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms. This action helps to protect neurons from oxidative damage, a critical factor in neuronal cell death in neurodegenerative conditions.

-

Modulation of Protein Aggregation: Preliminary data suggests that this compound may interfere with the aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease. The exact mechanism of this inhibition is still under investigation.

Application Notes: Investigating this compound in Neurodegenerative Disease Models

The following notes provide guidance on the application of this compound in common in vitro and in vivo models of neurodegenerative diseases.

In Vitro Models

Cell-Based Assays for Neuroprotection and Anti-inflammatory Activity:

-

Primary Neuronal Cultures: To assess the direct neuroprotective effects of this compound, primary cortical or hippocampal neurons can be cultured and exposed to neurotoxic insults such as Aβ oligomers, glutamate, or oxidative stressors (e.g., H₂O₂). Cell viability can be quantified using assays like MTT or LDH release.

-

Microglial and Astrocyte Cultures: To investigate the anti-inflammatory properties of this compound, primary microglia or astrocytes, or immortalized cell lines (e.g., BV-2 microglia), can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The effect of this compound on the production of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-1β), and the activation of signaling pathways like NF-κB can then be measured.

In Vivo Models

Animal Models of Neurodegenerative Diseases:

-

Alzheimer's Disease (AD) Models: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the 5XFAD or APP/PS1 mice, are commonly used. This compound can be administered chronically, and its effects on cognitive function (e.g., Morris water maze, Y-maze), Aβ plaque deposition (immunohistochemistry, ELISA), and neuroinflammation can be evaluated.

-

Parkinson's Disease (PD) Models: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine) induced models of dopamine neuron loss in rodents are standard. This compound's ability to protect against dopamine neuron degeneration (stereology), improve motor function (rotarod, cylinder test), and reduce neuroinflammation can be assessed.

Quantitative Data Summary

While specific quantitative data for "this compound" is not publicly available, the following tables provide a template for how such data should be structured and presented. Researchers are encouraged to populate these tables with their experimental findings.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Insult | This compound Concentration (µM) | Outcome Measure | Result (e.g., % increase in viability, % reduction in NO) |